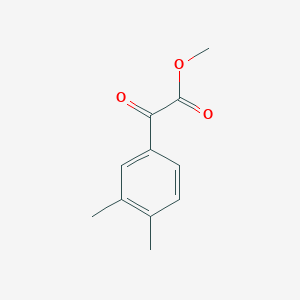

Methyl 3,4-dimethylbenzoylformate

Description

Contextualization of α-Keto Esters in Modern Synthetic Organic Chemistry

α-Keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester. This unique arrangement of functional groups makes them highly versatile synthons in modern organic synthesis. The presence of the ester group enhances the electrophilicity of the ketone's carbonyl group, making α-keto esters valuable precursors in a variety of chemical transformations. Their ability to participate in reactions such as catalytic asymmetric direct α-amination and dynamic kinetic resolution highlights their importance in creating stereogenic centers, which are crucial in the synthesis of chiral molecules. acs.orgnih.gov

The reactivity of α-keto esters allows them to be used in the formation of complex molecules, including γ-alkoxy-α-keto esters, through reactions catalyzed by agents like copper(II) triflate. researchgate.net The synthesis of α-keto esters themselves can be achieved through various methods, including the oxidation of α-hydroxy acids or the reaction of aryl diazoacetates with water, catalyzed by dirhodium acetate. organic-chemistry.org

Overview of Benzoylformate Esters as Key Substrates and Functional Molecules

Benzoylformate esters are a specific type of α-keto ester where the keto group is attached to a benzene (B151609) ring. These compounds serve as crucial substrates and functional molecules in numerous chemical reactions. One of their notable applications is in photochemistry, where they can function as photoinitiators in polymerization processes. For instance, methyl benzoylformate derivatives have been investigated as Norrish Type I photoinitiators for deep-layer photocuring under near-UV or visible LED light. researchgate.net The substitution pattern on the benzene ring can significantly influence the properties and reactivity of these esters.

Specific Academic Research Focus: Methyl 3,4-Dimethylbenzoylformate

While broad research exists on substituted benzoylformates, specific academic focus on this compound is less documented. However, its structure, featuring a benzoylformate core with two methyl groups at the 3 and 4 positions of the benzene ring, places it within a class of compounds of significant academic interest. The study of such specifically substituted benzoylformates allows researchers to understand the electronic and steric effects of substituents on the reactivity of the α-keto ester functionality. Research on related compounds, such as other dimethyl-substituted benzoyl derivatives, provides insights into potential applications and synthetic pathways.

Historical Context and Current Research Trajectories of Substituted Benzoylformates

The study of substituted benzoyl derivatives has a long history in organic chemistry, with early research focusing on their synthesis and basic reactivity. In recent years, research has shifted towards more specialized applications. For example, substituted benzoylthiourea (B1224501) derivatives have been designed and synthesized for their potential antimicrobial applications. nih.govresearchgate.net These studies often involve modifying the substituents on the phenyl ring to fine-tune the biological activity of the compounds. Current research trajectories continue to explore the use of substituted benzoylformates in areas such as asymmetric catalysis, the development of new photoinitiators, and the synthesis of biologically active molecules. The introduction of fluorine atoms or other functional groups onto the benzoyl moiety is a common strategy to modulate the compound's properties. nih.gov

Significance of Investigating this compound in Academic Research

The investigation of this compound is significant as it contributes to a deeper understanding of structure-activity relationships within the family of benzoylformate esters. By studying the specific effects of the 3,4-dimethyl substitution pattern, chemists can gain valuable data on how substituent positioning influences photochemical properties, reactivity in catalytic cycles, and potential biological activity. This knowledge is crucial for the rational design of new molecules with tailored properties for applications ranging from materials science to medicinal chemistry. For example, understanding how the dimethyl substitution affects the efficiency of photoinitiation can lead to the development of more effective curing agents for polymers. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3,4-dimethylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-4-5-9(6-8(7)2)10(12)11(13)14-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONRYEZZKDAQKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of Methyl 3,4 Dimethylbenzoylformate

Established Synthetic Pathways to Methyl 3,4-Dimethylbenzoylformate

The synthesis of this compound can be achieved through several established routes, each with its own set of advantages and limitations. These pathways primarily involve classic esterification and oxidation reactions, as well as multi-step approaches starting from readily available substituted benzoic acids or benzyl (B1604629) derivatives.

Classic Esterification and Oxidation Routes

One of the most fundamental approaches to this compound is through the direct esterification of 3,4-dimethylbenzoylformic acid. This reaction is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or tosic acid. pku.edu.cnorgsyn.orgrsc.orgyoutube.com This method, known as Fischer esterification, is an equilibrium-driven process where the use of excess methanol can shift the equilibrium towards the formation of the desired ester. orgsyn.org

Alternatively, oxidation of a suitable precursor, such as a corresponding α-hydroxy ester, can yield the target α-keto ester. While specific examples for this compound are not extensively documented, general methods for the oxidation of α-hydroxy acids to α-keto acids are well-established and could be adapted. organic-chemistry.org

A variety of methods for synthesizing α-keto esters have been developed, including the reaction of Grignard reagents with oxalyl chloride or diethyl oxalate, and the oxidation of terminal alkynes. pku.edu.cn More recent approaches involve the direct oxidation of aryl acetic esters. pku.edu.cn

Multi-Step Approaches from Substituted Benzoic Acids or Benzyl Derivatives

Multi-step synthetic sequences provide a versatile platform for the preparation of this compound, often starting from more accessible precursors like 3,4-dimethylbenzoic acid or its derivatives. A common strategy involves the conversion of 3,4-dimethylbenzoic acid to its corresponding acid chloride, 3,4-dimethylbenzoyl chloride. This can be achieved using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride can then be reacted with a suitable cyanide source to form a benzoyl cyanide, which upon subsequent hydrolysis and esterification yields the target α-keto ester.

Another multi-step approach could involve the synthesis of 3,4-dimethoxyphenylacetaldehyde, which can then be converted to the corresponding aldoxime and subsequently dehydrated to form 3,4-dimethoxyphenylacetonitrile. youtube.com While this specific example leads to a different final product, the initial steps to form the substituted phenylacetaldehyde (B1677652) could be a viable starting point for further elaboration to the desired benzoylformate.

Optimized Protocols for High Yield and Purity (e.g., involving toluene (B28343) and aluminum trichloride)

A highly effective method for the synthesis of aryl ketones is the Friedel-Crafts acylation. aurigeneservices.comorganic-chemistry.orgnih.govmnstate.edumasterorganicchemistry.com For this compound, this would theoretically involve the reaction of o-xylene (B151617) (1,2-dimethylbenzene) with methyl oxalyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). aurigeneservices.commasterorganicchemistry.com Toluene is often used as a solvent in such reactions. youtube.com The electrophilic acylium ion, generated from the reaction of methyl oxalyl chloride and AlCl₃, would then attack the electron-rich aromatic ring of o-xylene to form the desired product.

However, a potential complication in using oxalyl chloride in Friedel-Crafts reactions is its tendency to fragment into an acylium ion and carbon monoxide, which could lead to undesired side products. nih.gov The choice of solvent can be critical in preventing such fragmentation.

Synthesis of this compound Derivatives and Analogues

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives and analogues with potentially unique properties.

Functionalization of the Aromatic Ring System

The 3,4-dimethylphenyl ring of the molecule is amenable to various electrophilic aromatic substitution reactions, enabling the introduction of a variety of functional groups.

Halogenation: The aromatic ring can be halogenated using reagents like chlorine or bromine in the presence of a Lewis acid catalyst. libretexts.org This would lead to the formation of chloro- or bromo-substituted derivatives of this compound. The position of substitution would be directed by the existing methyl groups. libretexts.org

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved through nitration, typically using a mixture of concentrated nitric acid and sulfuric acid. rsc.orgyoutube.commnstate.eduaiinmr.comyoutube.com The ester group is a meta-directing group, which would influence the position of the incoming nitro group. rsc.org

Alkylation: Friedel-Crafts alkylation can be employed to introduce additional alkyl groups onto the aromatic ring. masterorganicchemistry.com This reaction would also be directed by the existing substituents.

Modification of the Ester Moiety

The methyl ester group of this compound can be readily transformed into other functional groups, providing another avenue for creating derivatives.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, propyl) through transesterification. This is typically achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst.

Hydrolysis and Re-esterification: The ester can be hydrolyzed to the corresponding carboxylic acid (3,4-dimethylbenzoylformic acid) under acidic or basic conditions. This carboxylic acid can then be re-esterified with a variety of alcohols to generate a library of different ester analogues. ekb.eg For instance, reaction with hydrazine (B178648) monohydrate can produce the corresponding benzohydrazide. ekb.egaskfilo.com

Elaboration of the α-Keto Group

The α-keto group in this compound is a versatile functional handle that allows for a wide array of chemical elaborations. The electrophilic nature of the ketone carbonyl, activated by the adjacent ester group, makes it a prime target for various synthetic transformations.

One common strategy for the elaboration of the α-keto group involves its reaction with organometallic reagents. For instance, the addition of Grignard reagents or organolithium compounds to the ketonic carbonyl can generate tertiary alcohols. The specific alcohol formed is dependent on the R-group of the organometallic reagent used.

Another avenue for elaboration is through Wittig-type reactions. The reaction of this compound with phosphorus ylides can lead to the formation of α,β-unsaturated esters. The geometry of the resulting alkene is influenced by the nature of the ylide and the reaction conditions employed.

Furthermore, the α-keto group can be transformed into various heterocyclic systems. Condensation reactions with binucleophiles, such as hydrazines or hydroxylamine (B1172632), can yield pyrazole (B372694) or isoxazole (B147169) derivatives, respectively. These transformations highlight the utility of this compound as a scaffold for the synthesis of diverse heterocyclic compounds.

Generation of Photoinitiator-Active Derivatives

Aryl α-keto esters, such as this compound, are known to function as Norrish Type I photoinitiators. nih.gov Upon absorption of UV radiation, these molecules can undergo α-cleavage to generate two radical species: a benzoyl radical and a methoxycarbonyl radical. These radicals can then initiate the polymerization of various monomers, such as acrylates.

The efficiency of photoinitiation can be tuned by modifying the structure of the aryl α-keto ester. For instance, the introduction of specific substituents on the aromatic ring can influence the absorption characteristics and the rate of α-cleavage. Research into methyl benzoylformate derivatives has shown that strategic placement of functional groups can enhance their performance as photoinitiators for applications like deep-layer photocuring under near-UV or visible LED light sources. nih.gov

The general mechanism for the generation of radicals from an aryl α-keto ester is depicted below:

This is a generalized representation. The specific radicals generated from this compound would be the 3,4-dimethylbenzoyl radical and the methoxycarbonyl radical.

Advanced Chemical Transformations and Reactivity Profiles

The reactivity of this compound is dominated by the interplay of its two carbonyl groups. The α-dicarbonyl motif imparts unique chemical properties, making it susceptible to a range of transformations.

Nucleophilic Additions to the Carbonyl Carbon

The carbonyl carbons of this compound are electrophilic and readily undergo nucleophilic attack. The ketonic carbonyl is generally more reactive towards nucleophiles than the ester carbonyl.

Addition of Grignard Reagents: Grignard reagents (R-MgX) add to the ketonic carbonyl to form tertiary alcohols after acidic workup. libretexts.orglibretexts.orgyoutube.com The reaction proceeds via a tetrahedral intermediate. The choice of the Grignard reagent determines the nature of the alkyl or aryl group introduced.

| Nucleophile | Product Type |

| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |

| Hydride (e.g., from NaBH₄) | Secondary Alcohol |

| Cyanide (e.g., NaCN) | Cyanohydrin |

| Amines (e.g., RNH₂) | Imines/Enamines |

Table 1: Examples of Nucleophilic Additions to the Carbonyl Carbon

Reductions and Oxidations

The carbonyl groups of this compound can be selectively reduced.

Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces the ketone functionality to a secondary alcohol, leaving the ester group intact. youtube.comlibretexts.orgyoutube.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester, ultimately yielding a diol. chemistrysteps.commasterorganicchemistry.comwizeprep.com

Oxidation: The oxidation of α-keto esters is less common. Strong oxidizing agents can lead to cleavage of the carbon-carbon bond between the two carbonyl groups.

Condensation Reactions

The α-keto group of this compound can participate in various condensation reactions.

Knoevenagel Condensation: In the presence of a weak base, it can react with active methylene (B1212753) compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups) in a Knoevenagel condensation. nih.gov This reaction typically leads to the formation of a new carbon-carbon double bond.

Aldol-type Condensations: While less common for esters, under specific conditions, the enolate of the ester can potentially participate in aldol-type condensation reactions.

Role as a Synthetic Intermediate in Complex Molecule Construction

Due to its diverse reactivity, this compound serves as a valuable building block in the synthesis of more complex molecules. nih.govresearchgate.netresearchgate.net

The ability to introduce various functional groups through reactions at the carbonyl centers allows for the construction of intricate molecular scaffolds. For example, the product of a Grignard addition can be further functionalized, and the heterocyclic compounds formed from condensation reactions can be intermediates in the synthesis of pharmaceuticals or materials. mdpi.comekb.eg

The presence of the 3,4-dimethylphenyl moiety also provides a structural motif that can be incorporated into larger, more complex target molecules.

Green Chemistry Principles in Synthetic Strategies for this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These strategies focus on maximizing atom economy, utilizing safer solvents and reagents, employing catalytic methods, and improving energy efficiency.

One of the primary green approaches involves the catalytic oxidation of a suitable precursor. For instance, the oxidation of methyl 3,4-dimethylmandelate would be a direct route to this compound. Green oxidation methods would employ catalysts and benign oxidants like molecular oxygen or hydrogen peroxide, which produce water as the only byproduct. This avoids the use of stoichiometric, heavy-metal-based oxidants such as chromium reagents, which are toxic and generate hazardous waste. scilit.com Biocatalytic methods, using enzymes like mandelate (B1228975) dehydrogenase, present a highly green alternative, operating under mild conditions in aqueous media. uga.edu

Photocatalytic synthesis represents another frontier in the green preparation of α-keto esters. These methods utilize visible light as a renewable energy source to drive the reaction, often in the presence of an organic photocatalyst and a green oxidant like oxygen. rsc.org Such a process, if adapted for this compound, would significantly reduce the carbon footprint of the synthesis.

The choice of solvent is another critical aspect of green synthetic design. Traditional organic solvents are often volatile, flammable, and toxic. Green alternatives include water, supercritical fluids, or bio-based solvents like gluconic acid aqueous solution, which can serve as both the reaction medium and a catalyst. youtube.com The development of solvent-free reaction conditions is an even more desirable goal.

Furthermore, one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reactor without isolating intermediates, align well with green chemistry principles. unisa.it For the synthesis of this compound, a one-pot sequence could involve the initial formation of a precursor followed by its immediate transformation, thereby minimizing solvent usage, energy consumption, and waste generation.

The following table summarizes potential green synthetic approaches applicable to the synthesis of this compound, based on general methodologies for α-keto esters.

| Green Approach | Starting Material | Key Reagents/Catalysts | Solvent | Key Green Principles | Reference |

| Catalytic Oxidation | Methyl 3,4-dimethylmandelate | Ammonium chlorochromate on alumina | Dichloromethane | Use of a solid-supported reagent to simplify purification and reduce waste. | scilit.com |

| Biocatalytic Oxidation | D-3,4-dimethylmandelic acid | D-mandelate dehydrogenase (d-MDH) | Aqueous buffer | Use of enzymes, mild reaction conditions, high selectivity, aqueous medium. | uga.edu |

| Photocatalytic Synthesis | A suitable alkene precursor | Organic photocatalyst, O₂ | Green solvent (e.g., EtOAc) | Use of visible light, renewable oxidant (O₂), atom economy. | rsc.org |

| Green Solvent System | 3,4-dimethylbenzaldehyde (B1206508), ethyl acetoacetate, hydroxylamine hydrochloride | Gluconic acid aqueous solution | Gluconic acid aqueous solution | Use of a bio-based, recyclable solvent and catalyst. | youtube.com |

High Resolution Spectroscopic and Structural Elucidation of Methyl 3,4 Dimethylbenzoylformate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in 1D and 2D NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of Methyl 3,4-dimethylbenzoylformate is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The aromatic region would likely show three signals for the protons on the benzene (B151609) ring. The proton at position 2, being ortho to the benzoylformyl group, is expected to be the most deshielded. The protons at positions 5 and 6 would show signals at slightly higher fields. The two methyl groups on the aromatic ring and the methyl group of the ester would each produce a singlet, with the ester methyl group appearing at a characteristic downfield shift due to the adjacent oxygen atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2 | 7.8-8.0 | d | ~8.0 |

| H-5 | 7.3-7.5 | d | ~8.0 |

| H-6 | 7.2-7.4 | s | - |

| 3-CH₃ | 2.3-2.5 | s | - |

| 4-CH₃ | 2.3-2.5 | s | - |

| O-CH₃ | 3.9-4.1 | s | - |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 11 distinct carbon signals are expected. The carbonyl carbons of the keto and ester groups are the most deshielded and would appear at the lowest field. The aromatic carbons would resonate in the typical range of 120-140 ppm, with the quaternary carbons C-3 and C-4 appearing at a lower field than the protonated carbons. The methyl carbons would be found at the highest field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (keto) | 185-195 |

| C=O (ester) | 160-170 |

| C-1 | 130-135 |

| C-2 | 128-132 |

| C-3 | 140-145 |

| C-4 | 140-145 |

| C-5 | 130-135 |

| C-6 | 125-130 |

| 3-CH₃ | 19-22 |

| 4-CH₃ | 19-22 |

| O-CH₃ | 50-55 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, correlations would be expected between the aromatic protons H-2 and H-6, and between H-5 and H-6, confirming their positions on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or HSQC) spectrum would show correlations between protons and the carbons to which they are directly attached. This would allow for the direct assignment of the protonated aromatic carbons and the methyl carbons.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, which is C₁₁H₁₂O₃. The exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₁₁H₁₂O₃ | 192.0786 |

| [M+H]⁺ | C₁₁H₁₃O₃ | 193.0865 |

| [M+Na]⁺ | C₁₁H₁₂NaO₃ | 215.0684 |

Note: The data in this table is calculated based on the molecular formula.

Fragmentation Pathways and Mechanistic Insights from Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate product ions. The fragmentation pattern provides valuable structural information. For this compound, several characteristic fragmentation pathways can be proposed:

Loss of the methoxy group (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion.

Loss of the carbomethoxy group (-COOCH₃): The entire ester group can be cleaved, resulting in a benzoyl cation.

Decarbonylation: Cleavage of the bond between the two carbonyl groups can lead to the loss of a neutral carbon monoxide (CO) molecule.

Cleavage of the aromatic ring: At higher collision energies, fragmentation of the dimethylbenzene ring can occur.

Table 4: Proposed Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

| 192 | •OCH₃ | 161 | 3,4-dimethylbenzoylformyl cation |

| 192 | •COOCH₃ | 133 | 3,4-dimethylbenzoyl cation |

| 161 | CO | 133 | 3,4-dimethylbenzoyl cation |

| 133 | CO | 105 | Dimethylphenyl cation |

Note: The fragmentation pathways in this table are proposed based on the general fragmentation behavior of benzoylformate esters.

Vibrational Spectroscopy

FTIR spectroscopy is particularly sensitive to polar bonds and is an excellent tool for identifying the key functional groups within this compound. The presence of two carbonyl groups (one keto, one ester) and the substituted aromatic ring gives rise to a series of characteristic absorption bands. The expected vibrational frequencies are instrumental in confirming the compound's chemical identity.

Key structural features identifiable by FTIR include the C-H stretching vibrations of the aromatic and methyl groups, the two distinct C=O stretching vibrations of the adjacent keto and ester groups, and the C-O stretching of the ester linkage.

Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

|---|---|---|---|

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic (Ar-H) |

| 2980-2870 | Medium-Weak | C-H Stretch | Methyl (-CH₃) |

| 1745-1730 | Strong | C=O Asymmetric Stretch | α-Keto Ester |

| 1695-1680 | Strong | C=O Symmetric Stretch | Aromatic Ketone |

| 1610-1580 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1500-1400 | Medium | C=C Stretch | Aromatic Ring |

| 1280-1150 | Strong | C-O Stretch | Ester (Ar-CO-O) |

Raman spectroscopy provides complementary information to FTIR, as it detects vibrations that induce a change in molecular polarizability. It is especially useful for identifying vibrations of non-polar bonds and symmetric vibrations, such as the breathing modes of the aromatic ring.

For this compound, Raman spectroscopy would be expected to clearly show the aromatic C=C stretching and ring deformation modes. The symmetric "ring breathing" vibration of the substituted benzene ring is typically a strong and sharp signal. The carbonyl stretches are also Raman active, though often weaker than in the FTIR spectrum.

Expected Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3080-3050 | Medium | Aromatic C-H Stretch |

| 2950-2870 | Medium-Strong | Methyl C-H Stretch |

| 1740-1680 | Weak-Medium | C=O Stretches |

| 1615-1590 | Strong | Aromatic Ring C=C Stretch |

| 1010-990 | Strong | Aromatic Ring Breathing (Symmetric) |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy, utilizing ultraviolet and visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The chromophore in this compound is the 3,4-dimethylbenzoyl system, which is expected to exhibit distinct absorption bands corresponding to π → π* and n → π* transitions.

The high-energy π → π* transitions, involving the promotion of electrons from π bonding to π* antibonding orbitals within the aromatic ring and carbonyl groups, are expected to appear in the UV region with high molar absorptivity. The lower-energy n → π* transitions, involving the promotion of a non-bonding electron from an oxygen atom to a π* antibonding orbital of a carbonyl group, are characteristically weaker and appear at longer wavelengths, potentially extending into the near-visible range. The dimethyl substitution on the aromatic ring is predicted to cause a slight bathochromic (red) shift in these absorptions compared to the unsubstituted methyl benzoylformate.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in the solid state.

A review of publicly available crystallographic databases indicates that a single-crystal X-ray structure for this compound has not been reported. Therefore, a definitive analysis of its solid-state molecular architecture is not possible at this time.

Mechanistic Organic Chemistry Studies on Methyl 3,4 Dimethylbenzoylformate Reactivity

Photochemical Reaction Mechanisms

The absorption of light by Methyl 3,4-dimethylbenzoylformate initiates a cascade of photophysical and photochemical events. As a member of the methyl benzoylformate family of compounds, it has been investigated for its utility as a photoinitiator in polymerization processes. documentsdelivered.comlookchem.comdntb.gov.uaresearchgate.netamazonaws.com The core of its photochemical reactivity lies in the efficient cleavage of the bond between the benzoyl and carboxyl groups upon excitation.

Elucidation of Norrish Type I Cleavage Processes

The primary photochemical pathway for ketones and aldehydes upon excitation is the Norrish Type I reaction, which involves the homolytic cleavage of the α-carbon-carbon bond. lookchem.com For this compound, this process leads to the formation of a 3,4-dimethylbenzoyl radical and a methoxycarbonyl radical.

The general mechanism for the Norrish Type I cleavage is as follows:

Absorption of a photon excites the molecule to a singlet excited state (S₁).

Intersystem crossing (ISC) can occur, converting the molecule to a triplet excited state (T₁).

Cleavage of the C-C bond between the carbonyl group and the ester group occurs from either the S₁ or T₁ state, generating two radical fragments.

Research on a series of methyl benzoylformate (MBF) derivatives has shown that they function as Norrish Type I photoinitiators. documentsdelivered.comlookchem.com The efficiency of this cleavage is crucial for applications such as initiating free radical photopolymerization. documentsdelivered.comlookchem.com The cleavage exothermicity (ΔH), a key predictor of photoinitiating capability, is determined by the triplet bond dissociation energy (BDE) and the triplet state energy (E_T). documentsdelivered.comlookchem.com

Investigation of Excited State Dynamics and Radical Generation

The excited state dynamics of benzil (B1666583), a related diketone, show a rapid structural change from a skewed to a planar structure in the sub-picosecond timescale following excitation. nih.gov The quantum yield for the formation of the triplet excited state in benzil is high, indicating efficient intersystem crossing. nih.gov For methyl benzoylformate derivatives, the triplet state is the key precursor to the bond cleavage that generates the initiating radicals. documentsdelivered.comlookchem.com The generation of the 3,4-dimethylbenzoyl and methoxycarbonyl radicals upon photolysis has been confirmed through techniques like electron spin resonance (ESR) spectroscopy in studies of related MBF derivatives. documentsdelivered.comlookchem.com

Computational studies, often employing density functional theory (DFT), are used to model the geometries of the ground and triplet states. amazonaws.com These calculations help in understanding the changes in molecular structure upon excitation and the subsequent bond dissociation.

Table 1: Calculated Bond Dissociation Energies (BDE) and Triplet Energies (E_T) for Selected Methyl Benzoylformate Derivatives

| Compound | Ground State BDE (kJ/mol) | Triplet State E_T (kJ/mol) |

| Methyl benzoylformate (MBF) | 321.82 | 138.98 |

| Methyl p-fluorobenzoylformate (F-MBF) | 323.43 | 137.92 |

| Methyl p-methylbenzoylformate (C-MBF) | 322.36 | 138.30 |

| Methyl p-methylthiobenzoylformate (S-MBF) | 323.89 | 148.85 |

This data is adapted from studies on methyl benzoylformate derivatives and provides a comparative basis for understanding the properties of this compound. Specific experimental or calculated values for this compound were not found in the referenced literature. amazonaws.com

Influence of Substituent Effects on Photoreactivity

The nature and position of substituents on the aromatic ring can significantly influence the photoreactivity of benzoylformate derivatives. Electron-donating groups, such as the two methyl groups in this compound, can affect the energy levels of the excited states and the efficiency of the Norrish Type I cleavage.

Thermal Decomposition Pathways

Information regarding the specific thermal decomposition pathways of this compound is not extensively available in the reviewed literature. However, general principles of thermal degradation for similar aromatic esters can be considered. The thermal stability of α-keto esters is influenced by the strength of the various bonds within the molecule. At elevated temperatures, decomposition can occur through various mechanisms, including decarboxylation or cleavage of the ester group.

For some complex organic molecules, thermal decomposition can proceed via complex reaction networks, as seen in the thermal degradation of polyurethanes, which can be investigated using techniques like Thermal Desorption Gas Chromatography-Mass Spectrometry (TD-GC-MS). nih.gov In the absence of specific studies on this compound, its thermal decomposition products would likely include compounds resulting from the cleavage of the C-C bond between the carbonyls and the ester bond, potentially leading to the formation of 3,4-dimethylbenzaldehyde (B1206508) and other smaller molecules. The high temperatures required for such processes suggest that the compound is relatively stable under normal conditions.

Catalytic Reaction Mechanisms

Acid-Catalyzed Transformations

The ester functionality in this compound is susceptible to acid-catalyzed hydrolysis. This reaction typically involves the protonation of the carbonyl oxygen of the ester group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The general mechanism for acid-catalyzed ester hydrolysis is a well-established process. youtube.com

Another potential acid-catalyzed transformation is decarboxylation. The decarboxylation of β-keto acids is a well-known reaction that often occurs under acidic conditions with gentle heating. youtube.commasterorganicchemistry.com While this compound is an α-keto ester, the corresponding benzoylformic acid can undergo decarboxylation. Enzymatic studies on benzoylformate decarboxylase, which catalyzes the conversion of benzoylformate to benzaldehyde (B42025) and carbon dioxide, show that the reaction proceeds through the formation of a tetrahedral adduct. nih.govnih.govfrontiersin.org In a non-enzymatic, acid-catalyzed scenario, the protonation of the keto group could facilitate a subsequent decarboxylation step, although this pathway is likely less favorable than for β-keto acids.

Base-Catalyzed Reactions

Base-catalyzed reactions of this compound primarily involve the deprotonation of acidic protons, leading to nucleophilic attack or condensation reactions. Two key examples of such transformations are hydrolysis and aldol-type reactions.

The hydrolysis of the ester functionality is a classic base-catalyzed process. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. This is followed by the elimination of the methoxide (B1231860) ion, which is subsequently protonated to yield methanol (B129727) and the corresponding carboxylate salt. The presence of the electron-donating methyl groups on the benzene (B151609) ring is expected to slightly decrease the electrophilicity of the ester carbonyl, thereby slowing down the rate of hydrolysis compared to unsubstituted methyl benzoylformate.

A notable base-catalyzed carbon-carbon bond-forming reaction for α-keto esters like this compound is the nitroaldol or Henry reaction. In this reaction, a catalytic amount of base deprotonates a nitroalkane to generate a nitronate anion, which then acts as a nucleophile and attacks the electrophilic keto-carbonyl carbon of the α-keto ester. This results in the formation of a β-nitro alcohol. The diastereoselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions. For instance, studies on related aromatic α-keto esters have shown that rare-earth metal/alkali metal bimetallic catalysts can effectively promote the anti-selective nitroaldol reaction. acs.org

A nickel-PyBisulidine complex has also been demonstrated to be effective in the asymmetric Henry reaction of various α-keto esters, yielding products with high enantioselectivities. nih.gov The reaction conditions for these transformations are typically mild, often proceeding at or below room temperature.

Table 1: Examples of Base-Catalyzed Nitroaldol Reactions of α-Keto Esters

| Catalyst | Substrate | Nitroalkane | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| Nd/Na bimetallic catalyst | Methyl benzoylformate | Nitromethane (B149229) | 2-Me-THF | -20 | 95 | >20:1 | 98 |

| Ni-L1 complex | Ethyl benzoylformate | Nitromethane | THF/CH₃NO₂ | 20 | 92 | - | 95 |

Data is based on analogous reactions of related α-keto esters and is presented to illustrate typical reaction parameters and outcomes. acs.orgnih.gov

Transition Metal-Mediated Processes

The aromatic ring and the ester group of this compound offer handles for a variety of transition metal-mediated transformations, including cross-coupling and C-H activation reactions.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. The aromatic ring of this compound, if appropriately functionalized (e.g., as an aryl halide or triflate), could participate in Suzuki-Miyaura, Heck, and Sonogashira couplings to form new carbon-carbon bonds. youtube.com Furthermore, palladium-catalyzed carbonylation reactions of aryl halides with formates can lead to the formation of esters, suggesting that the reverse reaction, the decarbonylative coupling of the ester, might be feasible under specific conditions. nih.gov Recent advances have also demonstrated the palladium-catalyzed cross-coupling of amides, which proceeds through the activation of the N-C(O) bond, providing a potential, albeit less direct, route for transformations involving the ester moiety. nsf.gov

Nickel-Catalyzed Reactions: Nickel catalysts are known to mediate cross-coupling reactions of aryl esters, which are typically less reactive than their halide counterparts. mit.edu This suggests that the methyl ester group of this compound could potentially undergo direct cross-coupling with organoboron or organozinc reagents. Nickel-catalyzed three-component reactions involving the carboacylation of alkenes have also been reported, highlighting the versatility of nickel in forming complex ketone structures. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are effective for various transformations, including the asymmetric methylation of fluoroalkylated pyruvates using dimethylzinc. nih.gov This suggests that copper-catalyzed nucleophilic additions to the keto-carbonyl of this compound are plausible. Copper-catalyzed 1,4- or 1,6-conjugate additions have also been developed for the synthesis of complex molecules. mdpi.com

Rhodium- and Iridium-Catalyzed Reactions: Rhodium and iridium catalysts are particularly known for their ability to mediate C-H activation and functionalization reactions. The aromatic C-H bonds of this compound could be targets for direct olefination or alkylation reactions. nih.govrsc.orgresearchgate.net For instance, rhodium(III)-catalyzed C-H activation has been used for the synthesis of substituted dihydroisoquinolones from benzhydroxamic acids and alkenes. nih.gov Iridium-catalyzed C(sp³)–H borylation of N-methyl amides has also been reported, indicating the potential for functionalizing the methyl groups on the aromatic ring. nih.gov

Table 2: Potential Transition Metal-Mediated Reactions of this compound Derivatives

| Catalyst Type | Potential Reaction | Functional Group Targeted | Potential Product |

| Palladium | Suzuki-Miyaura Coupling | Aryl-X (X=Br, I, OTf) | Biaryl compound |

| Nickel | Cross-coupling | Aryl-O-Me | Aryl-Alkyl/Aryl compound |

| Copper | Nucleophilic Addition | Ketone C=O | Tertiary alcohol |

| Rhodium/Iridium | C-H Functionalization | Aromatic C-H | Alkylated/Olefinated arene |

This table presents potential reactions based on the known reactivity of related functional groups and catalysts.

Reaction Kinetics and Thermodynamics for Key Transformations

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding reaction mechanisms and optimizing conditions. While specific data for this compound is limited, general principles from related systems can be applied.

For the base-catalyzed hydrolysis of esters, the reaction is typically first-order in both the ester and the base. The rate is influenced by the electronic and steric effects of the substituents on the aromatic ring. The electron-donating methyl groups in the 3 and 4 positions are expected to decrease the rate of hydrolysis compared to unsubstituted methyl benzoylformate due to a reduction in the electrophilicity of the ester carbonyl.

In transition metal-catalyzed reactions, the kinetics can be complex, often involving multiple steps in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. For C-H activation reactions, the C-H bond cleavage step is often the rate-determining step, as indicated by kinetic isotope effect (KIE) studies. For example, a large primary KIE was observed in the iridium-catalyzed C(sp³)–H borylation of N,N-dimethylacetamide, suggesting that C-H activation is the turnover-limiting step. nih.gov

Thermodynamically, the keto-enol tautomerism of the α-keto ester is an important consideration. The equilibrium between the keto and enol forms can be influenced by the solvent and the presence of catalysts. Generally, the keto form is more stable for simple α-keto esters.

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent can significantly impact the reaction pathways and selectivity of transformations involving this compound. Solvents can influence reaction rates, equilibria, and the stereochemical outcome of reactions.

In base-catalyzed reactions like the nitroaldol reaction, the solvent can affect the aggregation state and reactivity of the catalyst and the intermediates. A study on the asymmetric nitroaldol reaction of α-keto esters revealed a significant solvent effect on both the reaction rate and stereoselectivity when switching between THF and 2-Me-THF. acs.org The less coordinating nature of 2-Me-THF was proposed to allow for better access of the substrate to the Lewis acidic metal center, thereby enhancing the reaction rate and selectivity.

Table 3: Solvent Effects on the Asymmetric Nitroaldol Reaction of an α-Keto Ester

| Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| THF | 85 | 15:1 | 95 |

| 2-Me-THF | 95 | >20:1 | 98 |

Data for the reaction of methyl benzoylformate with nitromethane catalyzed by a Nd/Na bimetallic catalyst. acs.org

In transition metal-catalyzed reactions, the solvent can influence the solubility of the catalyst and substrates, the stability of intermediates, and the rate of different steps in the catalytic cycle. For instance, polar aprotic solvents like DMF or DMSO are often used in palladium-catalyzed cross-coupling reactions to facilitate the dissolution of the catalyst and reagents. nih.gov

The keto-enol equilibrium is also sensitive to the solvent. Polar protic solvents can stabilize the enol form through hydrogen bonding, while nonpolar solvents generally favor the keto form. This can have implications for reactions that proceed through the enol intermediate.

Computational Chemistry and Theoretical Modeling of Methyl 3,4 Dimethylbenzoylformate

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations serve as a cornerstone for understanding the intrinsic properties of Methyl 3,4-dimethylbenzoylformate. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of molecular structure, electronic distribution, and spectroscopic features.

Geometry Optimization and Conformational Analysis

A fundamental step in computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For complex organic molecules, this process often involves the use of Density Functional Theory (DFT), a computational method that balances accuracy with computational cost. scirp.org A widely used functional for this purpose is B3LYP, paired with a basis set like 6-31G(d), which provides a good description of the electronic structure for a variety of organic systems. researchgate.netfigshare.comresearchgate.net

The geometry optimization of this compound at the B3LYP/6-31G(d) level of theory would reveal the most stable conformation by minimizing the energy of the system. This process calculates key geometric parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape. For a molecule with rotatable bonds, such as the ester group in this compound, conformational analysis is crucial to identify different stable isomers and their relative energies. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. inpressco.com

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Value (B3LYP/6-31G(d)) |

|---|---|

| C=O (benzoyl) Bond Length | ~1.22 Å |

| C=O (ester) Bond Length | ~1.21 Å |

| C-C (ring-benzoyl) Bond Length | ~1.50 Å |

| O-CH3 (ester) Bond Length | ~1.44 Å |

| Dihedral Angle (Ring-C-C=O) | Varies with conformation |

Note: These are typical values for similar functional groups and would be precisely determined through calculation.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs) and Charge Distribution

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethyl-substituted benzene (B151609) ring, while the LUMO would likely be centered on the electron-withdrawing benzoylformate moiety, specifically the α-dicarbonyl group. researchgate.netresearchgate.net This separation of FMOs is characteristic of donor-π-acceptor systems. inpressco.com The energy gap can be used to predict the electronic absorption properties of the molecule.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). malayajournal.org In this compound, the oxygen atoms of the carbonyl and ester groups would exhibit negative electrostatic potential, indicating their susceptibility to electrophilic attack, while the hydrogen atoms and the carbonyl carbons would show positive potential.

Table 2: Calculated Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.8 |

| HOMO-LUMO Gap | ~ 4.7 |

Note: These values are estimations and would be refined by specific DFT calculations.

Prediction of Spectroscopic Parameters

Quantum mechanical calculations are also a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of a compound. nih.gov

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. researchgate.netnih.gov By calculating the magnetic shielding tensors of each nucleus within the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions, when compared with experimental spectra, can confirm the assigned structure and provide insights into the electronic environment of each atom.

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the energies of its vibrational modes. These can be calculated computationally and correspond to the peaks observed in an infrared (IR) spectrum. Comparing the calculated and experimental IR spectra can help to identify characteristic functional group vibrations, such as the C=O stretches of the ketone and ester groups in this compound.

Reaction Pathway Modeling and Transition State Calculations

Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions, providing a detailed picture of how reactants are transformed into products.

Computational Simulation of Norrish Type I Photoinitiation Pathways

Benzoylformate esters are known to be effective photoinitiators, molecules that generate reactive species upon absorption of light. One of the key photochemical processes for such compounds is the Norrish Type I cleavage. This reaction involves the homolytic cleavage of the carbon-carbon bond between the two carbonyl groups upon excitation to a triplet state.

Computational modeling can simulate this photoinitiation pathway. By calculating the potential energy surface of the excited state, researchers can identify the transition state for the C-C bond cleavage. This provides a detailed understanding of the mechanism, including the geometry of the transition state and the energetic barrier to the reaction. The resulting radicals, a benzoyl radical and a methoxycarbonyl radical, can then initiate polymerization or other chemical processes.

Elucidation of Reaction Barriers and Rate Constants for Synthetic Transformations

For any chemical reaction, the energy barrier (activation energy) determines the rate at which it proceeds. Transition state theory allows for the calculation of these barriers by locating the saddle point on the potential energy surface that connects reactants and products.

Computational methods can be employed to model various synthetic transformations involving this compound. For instance, the hydrolysis of the ester group or nucleophilic addition to the ketone can be simulated. By calculating the energies of the reactants, transition states, and products, the reaction barriers can be determined. This information is invaluable for understanding reaction mechanisms, predicting reaction outcomes, and optimizing reaction conditions for the synthesis of new derivatives.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Non-Covalent Interactions and Intermolecular Forces

Dipole-Dipole Interactions: The presence of the carbonyl group in the ketone and the ester functionality introduces a permanent dipole moment in the molecule. The oxygen atoms, being more electronegative than the carbon atoms they are bonded to, create a partial negative charge (δ-) on the oxygen and a partial positive charge (δ+) on the carbons. These permanent dipoles lead to electrostatic attractions between molecules, where the positive end of one molecule aligns with the negative end of another.

A summary of the likely non-covalent interactions involving this compound is presented in the table below.

| Interaction Type | Origin | Interacting Groups | Relative Strength |

| Van der Waals Forces (London Dispersion) | Fluctuating electron clouds | Entire molecule, particularly the aromatic ring and methyl groups | Weak but collectively significant |

| Dipole-Dipole Interactions | Permanent dipoles from polar bonds | Carbonyl (C=O) and ester (-COO-) groups | Moderate |

| Weak Hydrogen Bonds (C-H···O) | Electrostatic attraction between a C-H bond and a lone pair on an oxygen atom | Aromatic or methyl C-H bonds and the oxygen atoms of the carbonyl and ester groups | Weak |

The interplay of these non-covalent interactions will govern the physical properties of this compound, such as its melting point, boiling point, and solubility. Advanced computational techniques, particularly Density Functional Theory (DFT), are powerful tools for the detailed study of these non-covalent interactions. numberanalytics.com

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. wikipedia.org While no specific QSAR or QSPR studies on this compound and its direct analogues were identified in the reviewed literature, the principles of these modeling techniques can be applied to this class of compounds to predict various endpoints. Such studies on analogous aromatic ketones and other substituted compounds provide a framework for how such an analysis could be designed. iosrjournals.orgnih.gov

A hypothetical QSAR/QSPR study on a series of analogues of this compound would involve the generation of a dataset of molecules with varying substituents on the aromatic ring. For each analogue, a set of molecular descriptors would be calculated, and these would be correlated with an experimentally determined activity or property.

Molecular Descriptors: A wide range of descriptors can be calculated to capture different aspects of the molecular structure. These can be broadly categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity).

3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular volume, surface area, steric parameters).

Quantum Chemical Descriptors: Obtained from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges).

The table below presents a selection of descriptors that would be relevant for a QSAR/QSPR study of this compound analogues.

| Descriptor Class | Example Descriptors | Potential Correlated Property/Activity |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges on atoms | Receptor binding affinity, reactivity, metabolic stability |

| Steric | Molar Volume, Surface Area, Ovality | Enzyme inhibition, steric hindrance at a binding site |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | General correlation with various biological activities |

| Lipophilicity | LogP (octanol-water partition coefficient) | Membrane permeability, bioavailability |

Model Development and Validation: Once the descriptors are calculated, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Artificial Neural Networks (ANN). nih.govnih.gov The goal is to create an equation of the form:

Activity/Property = f(Descriptor 1, Descriptor 2, ...)

The robustness and predictive power of the developed model must be rigorously validated using both internal and external validation techniques. mdpi.com A well-validated QSAR/QSPR model can then be used to predict the activity or properties of new, unsynthesized analogues, thereby guiding the design of compounds with desired characteristics. For instance, QSAR studies on other complex molecules have been used to guide the development of new therapeutic agents. nih.govnih.gov

No Publicly Available Research Data Found for this compound

Despite a comprehensive search for scientific literature and data, no specific information was found regarding the advanced applications of the chemical compound this compound in material science or synthetic organic chemistry.

Efforts to gather information on its performance as a photoinitiator in polymerization processes, including its efficacy in deep layer photocuring, optimization for specific polymer matrices, or benchmarking against established compounds, yielded no results. Similarly, searches for its application as a precursor in the synthesis of complex organic scaffolds, such as pharmaceutical intermediates or agrochemicals, did not provide any relevant data.

The search was conducted using the compound's name and potential systematic nomenclature variations. The lack of accessible research indicates that this compound may be a novel or less-studied compound, with its potential applications yet to be explored or documented in publicly available sources. Consequently, the detailed article on its specific applications as outlined in the request cannot be generated at this time due to the absence of foundational research findings.

Advanced Applications in Material Science and Synthetic Organic Chemistry

Precursor in the Synthesis of Complex Organic Scaffolds

Role in the Construction of Natural Product Analogues

While direct applications of Methyl 3,4-dimethylbenzoylformate in the total synthesis of natural products are not extensively documented, its structural elements are representative of motifs found in various biologically active compounds. The synthesis of natural product analogues often involves the use of versatile building blocks that can be strategically modified to explore structure-activity relationships.

The general strategies for creating analogues of natural products, such as diverted total synthesis (DTS), function-oriented synthesis (FOS), and biology-oriented synthesis (BIOS), rely on the availability of diverse and functionalized starting materials. The benzoylformate moiety, for instance, is a precursor to α-hydroxy and α-amino acids, which are fundamental components of many natural products, including peptides and alkaloids.

Although specific examples detailing the use of this compound are scarce, the principles of analogue synthesis suggest its potential utility. For instance, the dimethylated phenyl ring can serve as a hydrophobic interaction domain, while the reactive keto-ester function allows for the introduction of various pharmacophores. The development of synthetic routes to natural product analogues is a dynamic field, and the application of novel building blocks like this compound remains an area of active exploration.

Development of Novel Functional Materials incorporating this compound Motifs

The incorporation of specific chemical motifs is a key strategy in the design of functional materials with tailored properties. While research directly employing this compound in material science is limited, the broader class of benzoylformate derivatives has shown significant promise, particularly in the field of photopolymers.

Benzoylformate derivatives can act as efficient photoinitiators for polymerization reactions. Upon exposure to light, they can generate radicals that initiate the polymerization of various monomers. This property is crucial for applications such as UV curing of coatings, adhesives, and in 3D printing technologies. The substitution pattern on the aromatic ring can influence the photochemical properties of these initiators.

The table below summarizes the potential roles of the structural motifs within this compound in the context of functional material design, based on the known properties of related compounds.

| Structural Motif | Potential Function in Materials |

| 3,4-Dimethylphenyl Group | Can enhance thermal stability and solubility in organic matrices. May influence the optical properties of the resulting material. |

| Benzoylformate Moiety | Can act as a photoinitiator for radical polymerization. Provides a reactive handle for post-polymerization modification. |

The development of new polymers often involves the synthesis of novel monomers that impart specific functionalities to the final material. While not yet demonstrated, the chemical structure of this compound suggests its potential as a monomer or a functional additive in the creation of polymers with unique optical, thermal, or mechanical properties.

Synergistic Effects in Multi-Component Systems

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly atom-economical and can rapidly generate libraries of structurally diverse compounds.

The concept of synergistic catalysis, where two or more catalysts work together to achieve a transformation that is not possible with either catalyst alone, is another area of intense research. While there are no specific reports on the synergistic effects involving this compound, the reactivity of its functional groups makes it a potential candidate for such systems.

For example, the carbonyl group of the benzoylformate moiety could be activated by a Lewis acid catalyst, while the aromatic ring could participate in a separate catalytic cycle, for instance, in a C-H activation process. This dual activation could enable novel transformations and the efficient synthesis of complex molecular architectures.

The table below outlines some well-established multi-component reactions where a keto-ester compound, in principle similar to this compound, could potentially participate.

| Multi-Component Reaction | General Reactants | Potential Product Class |

| Passerini Reaction | Isocyanide, Carboxylic Acid, Aldehyde or Ketone | α-Acyloxy Carboxamides |

| Ugi Reaction | Isocyanide, Carboxylic Acid, Amine, Aldehyde or Ketone | α-Acylamino Carboxamides |

| Biginelli Reaction | β-Ketoester, Aldehyde, Urea or Thiourea | Dihydropyrimidinones |

The exploration of this compound in such multi-component and synergistic catalytic systems could unlock new pathways for the synthesis of medicinally relevant scaffolds and functional materials.

Future Directions and Emerging Research Avenues for Methyl 3,4 Dimethylbenzoylformate

Exploration of Unprecedented Reactivity and Catalytic Phenomena

The inherent reactivity of the benzoylformate moiety, characterized by its ester and ketone functionalities, provides a fertile ground for discovering novel chemical transformations. chemicalbook.com Future research is anticipated to delve into the unique reactivity imparted by the 3,4-dimethyl substitution on the aromatic ring. These methyl groups, through their electron-donating and steric effects, could modulate the reactivity of the carbonyl groups, potentially leading to unprecedented reaction pathways.

Key areas of exploration may include:

Asymmetric Catalysis: The prochiral center at the α-keto position presents an opportunity for developing novel asymmetric catalytic reductions to produce chiral mandelate (B1228975) derivatives. rsc.org Investigations into new chiral catalysts and reaction conditions could lead to highly enantioselective transformations.

Photochemical Reactions: Methyl benzoylformate is known to have photoinitiating properties. chemicalbook.com The influence of the dimethyl substitution on the photophysical and photochemical behavior of the molecule could be a fruitful area of research, potentially leading to the development of new photoinitiators for UV-curable coatings and inks. chemicalbook.com

Novel Cross-Coupling Reactions: Aromatic ketones have been increasingly utilized in cross-coupling reactions. sciencedaily.com Research into deacylative cross-coupling reactions of methyl 3,4-dimethylbenzoylformate could open up new avenues for the synthesis of complex aromatic compounds. sciencedaily.com

Integration into Advanced Polymer Architectures and Composites

The incorporation of specific molecular motifs into polymer backbones can lead to materials with tailored properties. This compound, with its aromatic and ester functionalities, is a promising candidate for the synthesis of advanced polymers.

Future research in this area could focus on:

Aromatic Polyesters: The di-functional nature of derivatives of this compound could be exploited in the synthesis of novel aromatic polyesters. mdpi.com The dimethyl substitution pattern could influence the polymer's solubility, thermal stability, and mechanical properties. mdpi.com

Stimuli-Responsive Polymers: The keto and ester groups could serve as handles for post-polymerization modification, allowing for the introduction of stimuli-responsive moieties. researchgate.net This could lead to the development of "smart" materials that respond to changes in their environment, such as pH or temperature.

High-Performance Composites: Aromatic polyesters are known for their compatibility with reinforcing agents like carbon fibers. rsc.org Polymers derived from this compound could be explored as matrices for high-performance composites with enhanced thermal and mechanical stability. rsc.org

Sustainable Synthesis and Biocatalytic Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound will likely prioritize the development of sustainable and environmentally friendly production methods.

Potential research directions include:

Green Catalytic Oxidation: An eco-friendly and efficient method for the synthesis of benzoylformic acid from styrene (B11656) using a HBr/H₂O₂ system has been reported. asianpubs.org Adapting this or similar green oxidation technologies for the synthesis of 3,4-dimethylbenzoylformic acid would be a significant step towards a more sustainable process.

Biocatalysis: Enzymes such as benzoylformate decarboxylase exhibit high selectivity and operate under mild conditions. nih.govnih.govfrontiersin.org Exploring the use of engineered enzymes for the synthesis or transformation of this compound could offer a highly sustainable and selective route to valuable chiral building blocks. nih.govnih.gov The development of biocatalytic systems for the production of this compound aligns with the growing demand for greener pharmaceutical and chemical manufacturing processes. mdpi.com

Interdisciplinary Research Collaborations

The multifaceted nature of this compound necessitates a collaborative research approach, bridging various scientific disciplines.

Future collaborations could emerge in the following areas:

Medicinal Chemistry: β-keto esters have been investigated for their potential antibacterial activity. nih.govnih.gov Collaborative efforts between synthetic chemists and microbiologists could explore the biological activity of this compound and its derivatives as potential quorum-sensing inhibitors or antibacterial agents. nih.govnih.gov

Materials Science and Engineering: The development of new polymers and composites based on this compound would benefit from close collaboration between polymer chemists and materials scientists to characterize the structure-property relationships of these new materials. numberanalytics.com

Chemical Engineering: Scaling up the sustainable synthesis of this compound from laboratory to industrial scale will require the expertise of chemical engineers to optimize reaction conditions and design efficient production processes.

Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry and data-driven approaches are becoming indispensable tools in modern chemical research. These methods can accelerate the discovery and optimization of new molecules and materials.

For this compound, future research could leverage:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure and reactivity of this compound and its derivatives. frontiersin.org Such studies can provide insights into reaction mechanisms and guide the design of new catalysts and reactions.

Molecular Docking and Dynamics: For potential biological applications, molecular docking and dynamics simulations can be employed to predict the binding affinity and interaction of this compound derivatives with biological targets, such as enzymes or receptors. nih.gov

Machine Learning and Data-Driven Models: By training data-driven models on experimental data, it may be possible to predict the properties of new chemical mixtures or polymers containing this compound derivatives. google.com This can significantly reduce the experimental effort required for the development of new materials with desired performance characteristics.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 3,4-dimethylbenzoylformate to maximize yield and purity?

- Methodological Answer: Key parameters include temperature control (e.g., maintaining 45°C during coupling reactions), stoichiometric ratios of reagents (e.g., 1.00 equiv. of precursors), and solvent selection (e.g., DMSO for polar intermediates). Purification via column chromatography (hexane/EtOH gradients) or recrystallization is critical, as demonstrated in triazine-based syntheses . Monitoring by TLC (Rf values ~0.59–0.62) ensures intermediate purity.

Q. Which spectroscopic methods are essential for confirming the structure of this compound, and what diagnostic peaks should be observed?

- Methodological Answer:

- 1H NMR: Look for aromatic proton signals (δ 6.96–7.29 ppm for substituted benzene rings) and methyl/methoxy groups (δ 3.76–3.86 ppm) .

- 13C NMR: Carbonyl carbons (δ 166–192 ppm) and aromatic carbons (δ 145–157 ppm) confirm ester and keto functionalities.

- IR: Strong C=O stretches (~1700 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹).

- Mass Spec: Molecular ion peaks (e.g., m/z 316.11 for related benzoylformates) validate molecular weight .

Q. What strategies are recommended for purifying this compound from reaction mixtures containing polar byproducts?

- Methodological Answer: Use gradient elution in column chromatography (e.g., hexane:EtOH 1:1) to separate polar intermediates. Recrystallization in ethanol or methanol at low temperatures (e.g., –20°C) enhances crystal lattice formation, as seen in analogous ester syntheses . HPLC (>95% purity) with C18 columns and acetonitrile/water gradients further validates purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer: Cross-validate experimental conditions (e.g., heating rates in melting point analysis) and confirm solvent traces via Karl Fischer titration. For spectral inconsistencies, replicate synthesis under inert atmospheres (argon/nitrogen) to prevent oxidation. Compare data with DFT-calculated NMR chemical shifts (e.g., using Gaussian09) to identify structural anomalies .

Q. What role do hydrogen bonding and crystal packing play in the stability of this compound, as revealed by X-ray crystallography?

- Methodological Answer: X-ray studies of related esters (e.g., 4-(dimethylamino)benzohydrazide) show intermolecular hydrogen bonds (N–H···O) stabilize crystal lattices. For this compound, analyze C=O···H–C interactions using Mercury software and calculate lattice energies (e.g., PIXEL method) to predict solubility and degradation pathways .

Q. How does the electronic environment of the 3,4-dimethyl substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer: The electron-donating methyl groups increase electron density at the carbonyl carbon, reducing electrophilicity. Computational studies (e.g., NBO analysis via DFT) quantify charge distribution, while kinetic experiments (e.g., Hammett plots) correlate substituent effects with reaction rates. Compare with methyl-free analogs to isolate steric vs. electronic contributions .

Q. Can in silico docking studies predict the biological targets of this compound, and what validation experiments are necessary?

- Methodological Answer: Molecular docking (AutoDock Vina) against Keap1-Nrf2 or apoptosis-related proteins (e.g., A2A receptors) can identify potential targets. Validate predictions via:

- Western Blot: Measure Nrf2 or caspase-3 activation in treated cells .

- qRT-PCR: Quantify downstream gene expression (e.g., HO-1 for oxidative stress response) .

- Immunofluorescence: Confirm neuronal differentiation markers (Tuj1, MAP2) in stem cell models .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.